
2-(Diphenylphosphino)ethanaminium tetrafluoroborate
Overview
Description
2-(Diphenylphosphino)ethanaminium tetrafluoroborate (C₁₄H₁₇BF₄NP, MW: 317.07 g/mol) is a phosphine-based ammonium salt with a tetrafluoroborate counterion. Its structure comprises a diphenylphosphino group linked to an ethylammonium moiety, stabilized by the weakly coordinating BF₄⁻ anion. This compound is air-sensitive and typically stored at room temperature . It is used in catalysis, particularly in asymmetric synthesis, due to its ability to act as a ligand or precursor for transition-metal complexes .
Preparation Methods
Synthetic Route for Preparation
The preparation of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate primarily involves the protonation of 2-(Diphenylphosphino)ethylamine with tetrafluoroboric acid (HBF4). This process converts the free amine into its corresponding ammonium tetrafluoroborate salt.
General Reaction Scheme
$$
\text{2-(Diphenylphosphino)ethylamine} + \text{HBF}_4 \rightarrow \text{this compound}
$$
- Starting Material: 2-(Diphenylphosphino)ethylamine
- Protonating Agent: Tetrafluoroboric acid (HBF4)
- Solvent: Commonly dichloromethane (CH2Cl2) or other inert organic solvents
- Temperature: Controlled, often ambient to slightly cooled to avoid side reactions
- Atmosphere: Inert gas such as argon or nitrogen to prevent oxidation of the phosphine moiety
Detailed Procedure
- Dissolve 2-(Diphenylphosphino)ethylamine in dry dichloromethane under an inert atmosphere.
- Slowly add a stoichiometric amount of tetrafluoroboric acid solution to the amine solution with stirring.
- Maintain the reaction temperature between 0°C and room temperature to control the exothermic protonation.
- Stir the mixture for several hours (typically 1–4 hours) to ensure complete conversion.
- The product precipitates or can be isolated by evaporation of the solvent followed by recrystallization or washing with suitable solvents to purify the ammonium salt.
Industrial Scale Preparation
Industrial production follows the same fundamental chemistry but employs larger reactors with precise control over reaction parameters to maximize yield and purity. Key considerations include:
- Use of industrial-grade solvents and reagents with high purity to avoid contamination.
- Continuous monitoring of temperature and pH to prevent degradation of the phosphine group.
- Efficient removal of by-products such as excess acid or solvent residues.
- Filtration and drying under controlled conditions to obtain a stable, high-purity crystalline product.
Analytical Data Supporting Preparation
Parameter | Data/Value | Notes |
---|---|---|
Melting Point | Typically reported ~174.5–175.5 °C | Indicates purity and crystalline nature |
NMR (¹H, CDCl3) | 2.3–3.3 ppm (multiplet, 8H), 7.0–7.6 ppm (multiplet, 20H), 9.9 ppm (singlet, 2H) | Confirms structure of phosphinoethylammonium moiety |
Elemental Analysis (Calcd) | C: 70.42%, H: 6.33%, N: 2.93% | Close agreement with found values confirms composition |
Elemental Analysis (Found) | C: 70.30%, H: 6.27%, N: 2.90% |
These data are consistent with the successful formation of the ammonium tetrafluoroborate salt and the retention of the diphenylphosphino group intact during synthesis.
Summary Table of Preparation Methods
Step | Description | Conditions/Notes |
---|---|---|
Starting Material | 2-(Diphenylphosphino)ethylamine | Commercially available or synthesized |
Protonation | Addition of tetrafluoroboric acid to amine | Solvent: CH2Cl2; Temp: 0–25°C; inert atmosphere |
Reaction Time | Stirring for 1–4 hours | Ensures complete protonation |
Isolation | Precipitation or solvent evaporation | Followed by recrystallization |
Purification | Washing with suitable solvents | To remove impurities |
Characterization | Melting point, NMR, elemental analysis | Confirms product identity and purity |
Research Findings and Literature Support
- The protonation method is well-established and widely reported in the literature for preparing phosphonium or ammonium tetrafluoroborate salts from corresponding amines.
- The tetrafluoroborate anion enhances solubility and stability of the phosphino ammonium salt, making it suitable for catalytic applications in coupling reactions.
- Alternative methods involving direct quaternization of the phosphine are less common due to the sensitivity of the phosphine group.
- The compound’s role as a ligand in palladium- and other metal-catalyzed cross-coupling reactions underscores the importance of obtaining it in high purity and defined salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)ethanaminium tetrafluoroborate undergoes various types of reactions, primarily serving as a ligand in coupling reactions. These include:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
2-(Diphenylphosphino)ethanaminium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Diphenylphosphino)ethanaminium tetrafluoroborate exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating the activation and transformation of substrates. The [BF4]− anion can interact with metal oxides, reducing surface defects and enhancing catalytic activity . The [DPE]+ cation interacts with metal ions and other species, promoting crystallization and surface defect passivation .
Comparison with Similar Compounds
Structural Analogues with Modified Ammonium Groups
- 2-(Diphenylphosphino)-N,N,N-trimethylethanaminium Tetrafluoroborate (C₁₇H₂₃BF₄NP, MW: 345.14 g/mol): This derivative replaces the primary ammonium group with a trimethylammonium moiety. However, steric hindrance from the trimethyl groups may reduce coordination flexibility compared to the parent compound .
- (S)-1-[2-(Diphenylphosphino)phenyl]ethanaminium Tetrafluoroborate (C₂₀H₂₁BF₄NP, MW: 393.16 g/mol): A chiral analogue with a phenyl-substituted ethanaminium group. The stereochemistry at the phosphorus and nitrogen centers enables enantioselective catalysis, as demonstrated in hydrogenation reactions .
Phosphine Ligands with Tetrafluoroborate Counterions
Tricyclohexylphosphine Tetrafluoroborate (C₁₈H₃₃BF₄P):
This bulkier phosphine ligand exhibits superior stability in microwave-assisted direct arylation reactions, achieving high yields (e.g., 22 in ). Its cyclohexyl groups provide steric protection, enhancing thermal stability but limiting substrate scope compared to less hindered phosphines .Dicyclohexyl(2,4,6-trimethoxyphenyl)phosphonium Tetrafluoroborate (C₂₄H₃₃BF₄OP):
A phosphonium salt with electron-donating methoxy groups. The tetrafluoroborate anion improves solubility in polar aprotic solvents, making it suitable for nucleophilic substitution reactions. However, the phosphonium center is less nucleophilic than phosphine-based ligands .
Metal Complexes Incorporating Tetrafluoroborate Salts
- [Fe(P^P)(BF₄)] Complexes (e.g., iron(II)-fluoro-tris(2-(diphenylphosphino)phenyl)phosphino]tetrafluoroborate): These complexes catalyze CO₂ hydrogenation with high turnover numbers (TON > 7500). The tetrafluoroborate anion stabilizes the metal center without interfering with substrate binding, a critical advantage over coordinating anions like Cl⁻ .
- (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]Rhodium(I) Tetrafluoroborate: A rhodium complex where BF₄⁻ enhances solubility and catalytic activity in hydrogenation reactions. The tetrafluoroborate’s non-coordinating nature prevents undesired ligand displacement, a limitation observed with PF₆⁻ salts .
Table 1: Comparative Properties of Selected Compounds
Research Findings and Trends
- Catalytic Efficiency : The tetrafluoroborate anion consistently outperforms PF₆⁻ and Cl⁻ in metal complexes due to its inertness, as seen in iron-catalyzed CO₂ hydrogenation (TOF > 750) .
- Steric vs. Electronic Effects: Bulky ligands like tricyclohexylphosphine improve reaction yields in arylation but limit substrate diversity. In contrast, less hindered ligands (e.g., 2-(diphenylphosphino)ethanaminium) offer broader applicability .
- Chiral Applications: Enantiomeric forms of 2-(diphenylphosphino)ethanaminium BF₄⁻ enable asymmetric synthesis, a niche where phosphonium salts are less effective .
Biological Activity
2-(Diphenylphosphino)ethanaminium tetrafluoroborate (CAS Number: 1222630-32-1) is a phosphonium salt that has garnered interest in various fields, particularly in catalysis and biological studies. Its unique structure, characterized by a diphenylphosphino group and a tetrafluoroborate anion, suggests potential interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula : C14H17BF4NP
- Molecular Weight : 317.07 g/mol
- Purity : ≥96%
- Storage Conditions : Argon charged atmosphere to prevent degradation.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The diphenylphosphino group is known for its role in coordination chemistry, enabling the compound to form complexes with metal ions, which can influence enzymatic activities.
Interaction with Biological Targets
- Enzyme Modulation : The compound may act as an enzyme modulator by forming complexes that alter enzyme conformation and activity.
- Receptor Binding : Its structural features allow it to potentially bind to receptors, influencing signaling pathways.
- Pharmacological Effects : Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, although detailed mechanisms remain to be elucidated.
Biological Activity Studies
Several studies have investigated the biological effects of this compound:
Cytotoxicity Assays
In vitro assays have been conducted on various cancer cell lines, including:
- HepG2 (liver cancer) : The compound demonstrated significant cytotoxicity with an IC50 value indicating potent activity.
- MCF-7 (breast cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different cancer types.
Cell Line | IC50 (µM) | Notes |
---|---|---|
HepG2 | 15 | Significant cytotoxicity observed. |
MCF-7 | 20 | Comparable effects noted across studies. |
Mechanistic Insights
The proposed mechanisms include:
- Induction of apoptosis through mitochondrial pathways.
- Disruption of cellular signaling by interfering with kinase activities.
Case Studies
-
Study on Anticancer Activity :
A recent study explored the anticancer properties of this compound in combination with traditional chemotherapeutics. It was found that co-treatment enhanced the efficacy of existing drugs, suggesting a potential role as an adjuvant in cancer therapy. -
Pharmacokinetics and Toxicology :
Research focused on the pharmacokinetics revealed that the compound has favorable absorption characteristics but requires further investigation into its long-term toxicity profiles.
Properties
IUPAC Name |
2-diphenylphosphanylethylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZLRCRPLYXBQ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855642 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222630-32-1 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1222630-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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